molecular formula C8H15NO B2355354 6-Isopropylpiperidin-2-one CAS No. 857386-39-1

6-Isopropylpiperidin-2-one

Cat. No.: B2355354
CAS No.: 857386-39-1
M. Wt: 141.214
InChI Key: OXECHEAJCOGJRU-UHFFFAOYSA-N
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Description

6-Isopropylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO. It belongs to the class of piperidinones, which are derivatives of piperidine. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significance in organic chemistry and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable diketone, followed by cyclization to form the piperidinone ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Isopropylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone functional group.

    Isopropylpiperidine: A piperidine derivative with an isopropyl group attached.

Uniqueness of 6-Isopropylpiperidin-2-one: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

6-propan-2-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7-4-3-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXECHEAJCOGJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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